6-Chloro-2,4-dimethylpyridin-3-amine
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Overview
Description
6-Chloro-2,4-dimethylpyridin-3-amine is a chemical compound with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide (H₂O₂) in the presence of a CoFe₂O₄ magnetic nanocatalyst under reflux conditions . Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: Various nucleophiles can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,4-dimethylpyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. The detailed molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,4-dimethylpyridin-3-amine: Similar structure with a bromine atom instead of chlorine.
6-Chloro-N,N-dimethylpyridin-3-amine: Similar structure with additional methyl groups on the nitrogen atom.
Uniqueness
6-Chloro-2,4-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can affect its interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-2,4-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(8)10-5(2)7(4)9/h3H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGRJKIGNLUGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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